![molecular formula C14H13FN2O4S B13523870 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfurofluoridate group attached to a phenyl ring, further connected to a carbamoylphenyl group through an amino-methyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate typically involves multiple steps. One common approach is the reaction of 4-carbamoylphenylamine with formaldehyde to form an intermediate, which is then reacted with phenyl sulfurofluoridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfurofluoridate group may play a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules. Pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to similar compounds, 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is unique due to its sulfurofluoridate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming stable covalent bonds, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H13FN2O4S |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
1-[(4-carbamoylanilino)methyl]-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C14H13FN2O4S/c15-22(19,20)21-13-4-2-1-3-11(13)9-17-12-7-5-10(6-8-12)14(16)18/h1-8,17H,9H2,(H2,16,18) |
InChI-Schlüssel |
DWTUSOAGPPQIPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)N)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


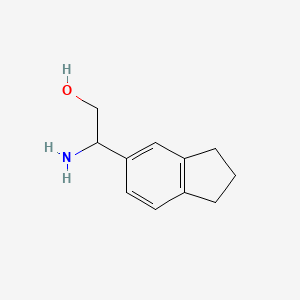
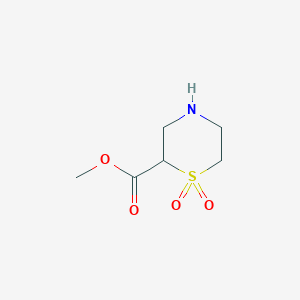


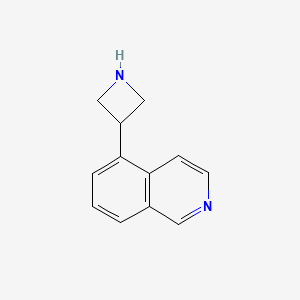
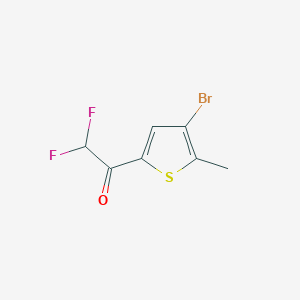
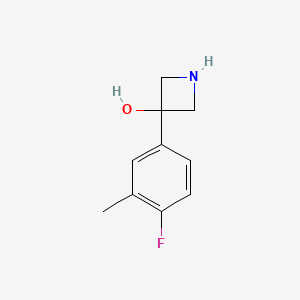
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
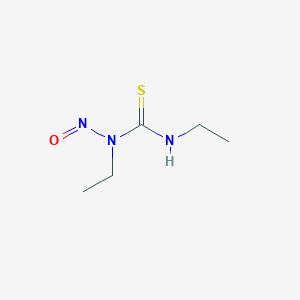
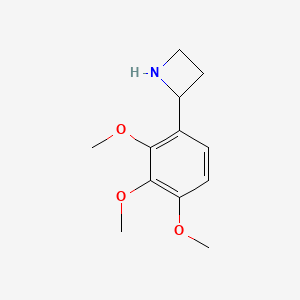
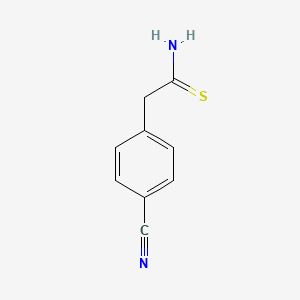

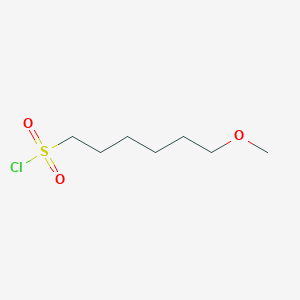
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
